

# RG7167: A Comprehensive Technical Guide to a Selective Dual RAF/MEK Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **RG7167**

Cat. No.: **B1574684**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**RG7167**, also known as CH5126766, RO5126766, and VS-6766, is a potent and selective, orally bioavailable small molecule inhibitor that uniquely targets both the RAF and MEK kinases in the MAPK signaling pathway.<sup>[1]</sup> This dual inhibitory action prevents the feedback reactivation of RAF often observed with MEK-only inhibitors, leading to a more sustained and profound inhibition of ERK signaling. Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, particularly those harboring RAS and RAF mutations. This technical guide provides an in-depth overview of **RG7167**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

## Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.<sup>[2]</sup> Aberrant activation of this pathway, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers.<sup>[2]</sup> While inhibitors targeting individual components of this pathway, such as BRAF and MEK, have shown clinical efficacy, their effectiveness can be limited by intrinsic and acquired resistance mechanisms, often involving feedback reactivation of the pathway.

**RG7167** was developed as a first-in-class dual RAF/MEK inhibitor to overcome this limitation.

[1] By simultaneously targeting both RAF and MEK, **RG7167** offers the potential for more

durable pathway inhibition and improved anti-tumor responses.

## Chemical Properties

- IUPAC Name: N-(3-fluoro-4-[(4-methyl-7-(2-pyrimidinyl)-2H-chromen-2-on-3-yl)methyl]-2-pyridyl)-N'-methylsulfamide
- Synonyms: CH5126766, RO5126766, VS-6766, Avutometinib
- Chemical Formula: C<sub>21</sub>H<sub>18</sub>FN<sub>5</sub>O<sub>5</sub>S

## Mechanism of Action

**RG7167** exerts its anti-tumor effects through the dual inhibition of RAF and MEK kinases in the MAPK signaling pathway.<sup>[1]</sup> Unlike conventional MEK inhibitors, **RG7167** not only inhibits the kinase activity of MEK but also allosterically prevents the phosphorylation and activation of MEK by RAF.<sup>[3]</sup> This unique "clamp" mechanism effectively shuts down the signaling cascade, leading to decreased phosphorylation of ERK, the final kinase in the cascade, and subsequent inhibition of cell proliferation and induction of apoptosis.<sup>[1]</sup>

The dual-targeting strategy of **RG7167** is particularly effective in preventing the feedback reactivation of CRAF that can occur with MEK-only inhibitors, especially in RAS-mutant cancer cells.<sup>[4]</sup> This sustained inhibition of the MAPK pathway makes **RG7167** a promising therapeutic agent for tumors with activating mutations in the RAS/RAF pathway.

```
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",  
fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF  
[label="RAF\n(A-RAF, B-RAF, C-RAF)", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK  
[label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-  
Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell  
Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF",  
fontcolor="#202124", style="rounded,filled"]; RG7167_RAF [label="RG7167", shape=box,  
style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RG7167_MEK  
[label="RG7167", shape=box, style="filled,rounded", fillcolor="#EA4335",  
fontcolor="#FFFFFF"];
```

```
// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription [label="Activation"]; Transcription -> Proliferation;
```

```
// Inhibition Edges RG7167_RAF -> RAF [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; RG7167_MEK -> MEK [arrowhead=tee, color="#EA4335", penwidth=2, label="Inhibition"]; } .dot Figure 1: RG7167 dual inhibition of the MAPK pathway.
```

## Data Presentation

### In Vitro Kinase and Cell Line Activity

**RG7167** demonstrates potent inhibitory activity against its primary targets, MEK1 and RAF kinases, and exhibits strong anti-proliferative effects in various cancer cell lines harboring RAS and RAF mutations.

| Target/Cell Line  | IC <sub>50</sub> (nM) | Mutation Status | Reference           |
|-------------------|-----------------------|-----------------|---------------------|
| Kinases           |                       |                 |                     |
| MEK1              | 160                   | -               | <a href="#">[1]</a> |
| B-RAF             | 19                    | Wild-Type       | <a href="#">[1]</a> |
| C-RAF             | 56                    | Wild-Type       | <a href="#">[1]</a> |
| B-RAF V600E       | 8.2                   | V600E           | <a href="#">[1]</a> |
| Cancer Cell Lines |                       |                 |                     |
| SK-MEL-28         | 65                    | B-RAF V600E     | <a href="#">[1]</a> |
| SK-MEL-2          | 28                    | N-RAS Q61R      | <a href="#">[1]</a> |
| HCT116            | 277                   | K-RAS G13D      | <a href="#">[1]</a> |
| MIAPaCa-2         | 40                    | K-RAS G12C      | <a href="#">[4]</a> |
| SW480             | 46                    | K-RAS G12V      | <a href="#">[4]</a> |
| PC3               | >1000                 | PTEN null       | <a href="#">[4]</a> |

Table 1: In Vitro Inhibitory Activity of **RG7167**.

## Kinase Selectivity

**RG7167** has been profiled against a broad panel of kinases and has demonstrated high selectivity for its intended targets. In a KINOMEscan panel of 256 kinases, at a concentration of 10  $\mu$ M, **RG7167** showed significant binding only to CRAF (82% inhibition) and BRAF (89% inhibition), with no significant interaction with the other 254 kinases.[\[3\]](#)

## In Vivo Efficacy

Oral administration of **RG7167** has been shown to induce tumor regression in preclinical xenograft models.

| Xenograft Model     | Dosing         | Outcome                  | Reference           |
|---------------------|----------------|--------------------------|---------------------|
| HCT116 (colorectal) | 25 mg/kg, p.o. | Tumor regression         | <a href="#">[1]</a> |
| SK-MEL-2 (melanoma) | Not specified  | Tumor growth suppression | <a href="#">[4]</a> |

Table 2: In Vivo Anti-Tumor Efficacy of **RG7167**.

## Clinical Trial Data (Phase I)

A Phase I dose-escalation study (NCT02407509) evaluated intermittent dosing schedules of **RG7167** in patients with RAS/RAF-mutant solid tumors and multiple myeloma.[\[5\]](#)[\[6\]](#)

| Parameter                         | Value                                                             | Reference               |
|-----------------------------------|-------------------------------------------------------------------|-------------------------|
| Recommended Phase II Dose         | 4 mg, twice weekly                                                | <a href="#">[5]</a>     |
| Objective Response Rate (ORR)     | 26.9% (7 of 26 evaluable patients) in the basket expansion cohort | <a href="#">[5]</a>     |
| Common Adverse Events (Grade 3-4) | Rash (18%), pruritus (7%)                                         | <a href="#">[6]</a>     |
| Pharmacokinetics                  | Long half-life supporting intermittent dosing                     | Not specified in detail |

Table 3: Summary of Phase I Clinical Trial Results for **RG7167**.

## Experimental Protocols

### Western Blotting for Phospho-ERK (pERK) Analysis

This protocol describes the detection of phosphorylated ERK (pERK) in cell lysates following treatment with **RG7167**, a key pharmacodynamic biomarker of MEK inhibition.



[Click to download full resolution via product page](#)

Materials:

- Cell culture medium and supplements
- **RG7167**
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- TBST (Tris-buffered saline with 0.1% Tween-20)
- Enhanced chemiluminescence (ECL) detection reagents

**Procedure:**

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of **RG7167** or vehicle control (e.g., DMSO) for the desired time (e.g., 2 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
- SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: After further washes with TBST, add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

## Cell Proliferation (WST-8) Assay

This assay is used to determine the effect of **RG7167** on the proliferation of cancer cell lines.

[Click to download full resolution via product page](#)

#### Materials:

- Cancer cell lines of interest
- Cell culture medium and supplements
- **RG7167**
- 96-well cell culture plates

- WST-8 (e.g., Cell Counting Kit-8) reagent
- Microplate reader

**Procedure:**

- Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of **RG7167** or vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
- Final Incubation: Incubate the plates for 2-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value.

## Conclusion

**RG7167** is a highly selective, dual RAF/MEK inhibitor with a unique mechanism of action that leads to sustained inhibition of the MAPK signaling pathway. Its potent anti-tumor activity in preclinical models and encouraging preliminary results in clinical trials, particularly in RAS-mutant cancers, highlight its potential as a valuable therapeutic agent. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **RG7167** in various cancer types.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 5. Phase I Trial of VS-6766 Alone and in Combination With Everolimus [clin.larvol.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- To cite this document: BenchChem. [RG7167: A Comprehensive Technical Guide to a Selective Dual RAF/MEK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574684#rg7167-as-a-selective-mek-inhibitor]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

